molecular formula C17H24O12 B037891 Sesamoside CAS No. 117479-87-5

Sesamoside

Cat. No.: B037891
CAS No.: 117479-87-5
M. Wt: 420.4 g/mol
InChI Key: XZVXEPPPQBLGMQ-HISQCTEXSA-N
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Mechanism of Action

Target of Action

Sesamoside is a main chemical ingredient iridoid glycoside from Lamiophlomic rotata It has been found to have analgesic and anti-inflammatory effects in animal studies .

Mode of Action

It is known to exhibit antioxidant and antiglycation activities . Antioxidants help protect cells against the damaging effects of reactive oxygen species, while antiglycation agents prevent the formation of advanced glycation end-products, which can lead to various health problems.

Biochemical Pathways

Its antioxidant and antiglycation activities suggest that it may influence pathways related to oxidative stress and the formation of advanced glycation end-products .

Result of Action

This compound has been found to have analgesic and anti-inflammatory effects in animal studies . These effects suggest that this compound may help alleviate pain and reduce inflammation. Additionally, its antioxidant and antiglycation activities suggest that it may help protect cells from damage and prevent the formation of harmful compounds in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the content of this compound in plants can vary depending on the growth stage of the plant . In one study, it was found that the content of this compound reached a maximum in the leaves of sesame plants at a certain growth stage . This suggests that the efficacy and stability of this compound can be influenced by factors such as the growth stage of the plant from which it is derived.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sesamoside can be synthesized through the extraction of sesame leaves or other plants containing the compound. The extraction process typically involves drying and crushing the plant material, followed by solvent extraction using methanol, ethanol, or hot water .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plants, drying, crushing, and solvent extraction. High-performance liquid chromatography (HPLC) is often used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Sesamoside undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sesamol, a compound with potent antioxidant properties .

Properties

IUPAC Name

methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,12+,14+,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVXEPPPQBLGMQ-HISQCTEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H]3[C@@H](OC=C([C@]3([C@@H]([C@@H]1O2)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922430
Record name Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117479-87-5
Record name Sesamoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117479875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SESAMOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2S45L3ZVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of sesamoside?

A1: this compound has a molecular formula of C29H36O15 and a molecular weight of 624.58 g/mol. [, , ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers commonly employ UV spectroscopy, IR spectroscopy, 1D and 2D NMR spectroscopy, and ESI-MS (Electrospray Ionization Mass Spectrometry) for the structural elucidation of this compound. [, , , ]

Q3: Are there any notable differences observed in the mass spectra of this compound depending on the ionization mode?

A3: Yes, Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound and other similar iridoid glycosides shows distinct differences between positive and negative ion modes. While positive ion spectra provide crucial information for molecular mass determination, negative ion spectra are less informative for this purpose. []

Q4: What are some of the traditional medicinal uses of plants containing this compound?

A4: Plants rich in this compound, such as Lamiophlomis rotata and Phlomis umbrosa, have a history of use in traditional medicine. They have been employed for treating various ailments, including colds, bone fractures, bleeding, inflammation, and rheumatic diseases. [, , ]

Q5: Has this compound demonstrated analgesic and anti-inflammatory effects in scientific studies?

A5: Yes, research suggests that this compound exhibits analgesic and anti-inflammatory activities. In a study on mice, this compound effectively reduced pain responses in the second phase of the formalin test and decreased xylene-induced ear swelling. Additionally, it showed efficacy in reducing carrageenan-induced paw edema and decreasing peritoneal capillary permeability. []

Q6: What is the potential role of this compound in alleviating paclitaxel-induced neuropathic pain?

A6: Studies suggest that this compound might play a role in managing paclitaxel-induced neuropathic pain by potentially modulating the transient receptor potential vanilloid 1 (TRPV1) pathway in the spinal cord. Administration of this compound to mice treated with paclitaxel showed a reduction in cold and mechanical pain, along with a downregulation of TRPV1 gene expression. []

Q7: What analytical techniques are commonly used to quantify this compound in plant material or extracts?

A7: High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative determination of this compound in various matrices. Researchers often couple HPLC with different detectors, such as PDA (Photodiode Array) and MS (Mass Spectrometry), for enhanced sensitivity and selectivity. [, , , , , ]

Q8: Why is it important to develop validated analytical methods for this compound?

A8: Validated analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound-containing herbal medicines and extracts. They provide reliable and accurate quantification of this compound, enabling researchers and manufacturers to control the consistency and potency of these products. [, ]

Q9: Are there any studies investigating potential drug-metabolizing enzyme interactions with this compound?

A9: Current research on this compound has not extensively explored its potential to induce or inhibit drug-metabolizing enzymes. Further investigations are needed to understand the metabolic fate of this compound and its potential interactions with other drugs. []

Q10: What is the current understanding of the safety and toxicity profile of this compound?

A10: Although this compound has shown promising biological activities in preclinical studies, comprehensive toxicity data are limited. Further research, including long-term studies, is essential to fully assess the safety profile and potential adverse effects of this compound before its clinical application. []

Q11: What are some key areas for future research on this compound?

A11: Several research areas warrant further investigation, including:

  • Structure-activity relationship (SAR): Understanding how structural modifications of this compound impact its activity, potency, and selectivity. []
  • In vivo efficacy: Conducting comprehensive preclinical studies using relevant animal models to validate and expand on the in vitro findings. []

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